Thr-Glu vs. Glu-Thr: CaSR Receptor Agonism Divergence Defines Non-Fungibility
Thr-Glu and its sequence isomer Glu-Thr (H-Glu-Thr-OH, CAS 6875-80-5) exhibit a binary functional divergence in CaSR agonism. Glu-Thr is documented as a CaSR agonist, a property confirmed across multiple vendor datasheets and authoritative databases [1]. In contrast, no published evidence demonstrates CaSR agonism for Thr-Glu; its annotated biological role is limited to being a metabolite (ChEBI:74857) [2]. This divergence constitutes a categorical functional difference rather than a graded one: one sequence isomer activates a G-protein coupled receptor relevant to calcium homeostasis and parathyroid signaling, while the other does not.
| Evidence Dimension | CaSR agonism |
|---|---|
| Target Compound Data | No evidence of CaSR agonism; annotated role = metabolite |
| Comparator Or Baseline | Glu-Thr (H-Glu-Thr-OH, CAS 6875-80-5); CaSR agonist (qualitative binary classification) |
| Quantified Difference | Binary functional divergence: agonist vs. non-agonist |
| Conditions | Literature and authoritative database annotation (ChEBI, vendor technical documentation) |
Why This Matters
Researchers studying calcium signaling, parathyroid function, or CaSR pharmacology cannot substitute Thr-Glu for Glu-Thr; the binary functional divergence invalidates any interchangeable use.
- [1] MedChemExpress. H-Glu-Thr-OH (L-α-Glutamyl-L-threonine) – Product Datasheet. MedChemExpress. Accessed 2026. View Source
- [2] ChEBI. CHEBI:74857 – Thr-Glu. European Bioinformatics Institute. Accessed 2026. View Source
